molecular formula C9H9BrO B11769860 6-bromo-2,3-dihydro-1H-inden-4-ol

6-bromo-2,3-dihydro-1H-inden-4-ol

Cat. No.: B11769860
M. Wt: 213.07 g/mol
InChI Key: GJAUMXIWAWFVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of indene, featuring a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-indene followed by hydroxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride under reflux conditions. The resulting bromo compound is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Oxidation: Formation of 6-bromo-2,3-dihydro-1H-inden-4-one.

    Reduction: Formation of 2,3-dihydro-1H-inden-4-ol.

    Substitution: Formation of 6-substituted-2,3-dihydro-1H-inden-4-ol derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-inden-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-inden-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-dihydro-1H-inden-1-ol
  • 6-Bromo-2,3-dihydro-1H-inden-1-amine
  • 4-Bromo-2,3-dihydro-1H-indene

Uniqueness

6-Bromo-2,3-dihydro-1H-inden-4-ol is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H9BrO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2

InChI Key

GJAUMXIWAWFVRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.